3-Cyclopropoxy-4-iodo-2-methoxypyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10INO2 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-iodo-2-methoxypyridine |
InChI |
InChI=1S/C9H10INO2/c1-12-9-8(13-6-2-3-6)7(10)4-5-11-9/h4-6H,2-3H2,1H3 |
InChI Key |
WXFJUUGPLVCPAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1OC2CC2)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Cyclopropoxy 4 Iodo 2 Methoxypyridine
Strategies for Regioselective Functionalization of Pyridine (B92270) Rings
The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, present unique challenges and opportunities for regioselective functionalization. researchgate.netgcwgandhinagar.com The nitrogen atom's electron-withdrawing effect deactivates the ring towards electrophilic substitution, which typically occurs at the C3 position, while making the C2, C4, and C6 positions susceptible to nucleophilic attack. wikipedia.org To overcome these challenges and achieve specific substitution patterns, chemists have developed a range of powerful strategies.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orguwindsor.ca The strategy relies on the presence of a "directed metalation group" (DMG), which is a Lewis basic functional group capable of coordinating to a Lewis acidic organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). baranlab.orguwindsor.caznaturforsch.com This coordination establishes a complex-induced proximity effect (CIPE), which directs the deprotonation (lithiation) to the adjacent ortho position. uwindsor.caresearchgate.net
For pyridine systems, the choice of base is critical, as alkyllithium reagents can sometimes add nucleophilically to the electron-deficient ring. baranlab.orgacs.org Therefore, sterically hindered lithium amide bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred. uwindsor.ca The regioselectivity of the lithiation is dictated by the position of the DMG. A substituent at the C3 position will generally direct metalation to the C4 position, while a C4 substituent directs to C3, and a C2 substituent directs to C3. uwindsor.ca
Common oxygen-based DMGs that can be employed in pyridine synthesis include methoxy (B1213986) groups, carbamates, and ethers. uwindsor.caresearchgate.net The relative directing ability of various DMGs has been established through competition experiments, with O-carbamates often being among the strongest. uwindsor.ca Once the pyridine ring is lithiated, the resulting organolithium species can be trapped with a variety of electrophiles to install a new functional group with high regioselectivity.
Table 1: Common Bases and Conditions for Directed Lithiation of Pyridines
| Base | Common Solvent(s) | Typical Temperature | Characteristics |
|---|---|---|---|
| n-Butyllithium (n-BuLi) | THF, Diethyl ether | -78 °C | Powerful base; can sometimes lead to nucleophilic addition on pyridines. baranlab.org |
| sec-Butyllithium (s-BuLi) | THF, Diethyl ether | -78 °C | More basic and sterically hindered than n-BuLi. |
| tert-Butyllithium (t-BuLi) | THF, Hexanes | -78 °C | Very strong, non-nucleophilic base. |
| Lithium Diisopropylamide (LDA) | THF | -78 °C to 0 °C | Strong, non-nucleophilic, sterically hindered base; commonly used for pyridine lithiation to avoid addition. uwindsor.caznaturforsch.com |
| Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) | THF | -78 °C to 0 °C | Very strong, sterically demanding, non-nucleophilic base. uwindsor.ca |
The introduction of a halogen atom, particularly iodine, onto a pyridine ring is a critical transformation, as the resulting iodopyridine serves as a versatile intermediate for cross-coupling reactions. scispace.com Regioselective iodination can be achieved through several methods.
One common approach involves the lithiation-iodination sequence described previously. After directed metalation at a specific position, the resulting lithiated pyridine can be quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom precisely. znaturforsch.com
Alternatively, direct C-H iodination methods have been developed. These reactions obviate the need for pre-functionalization. scispace.com For instance, radical-based protocols can achieve direct iodination of various heterocycles, including pyridines. scispace.comresearchgate.netrsc.org Depending on the reagents and the substitution pattern already present on the ring, these methods can provide C3 and C5 iodination. scispace.comresearchgate.net Other strategies for regioselective C-H functionalization may involve a redox-neutral dearomatization-rearomatization process, which can enable selective iodination at otherwise difficult-to-access positions. researchgate.net The choice of iodinating agent and conditions is crucial for achieving high selectivity and yield.
Table 2: Selected Methods for Regioselective Iodination of Pyridines
| Method | Reagents | Position Selectivity | Key Features |
|---|---|---|---|
| Lithiation-Iodination | Organolithium base (e.g., LDA), then I₂ | Determined by the Directed Metalation Group (DMG). znaturforsch.com | Highly regioselective; requires cryogenic temperatures. |
| Radical C-H Iodination | I₂, Oxidant (e.g., K₂S₂O₈) | Tends to functionalize C3 and C5 positions. scispace.comrsc.org | Does not require pre-functionalization; useful for direct C-H activation. |
| Electrophilic Iodination | N-Iodosuccinimide (NIS) | Often requires an activated ring (e.g., pyridine-N-oxide) for C2 halogenation. researchgate.net | Milder conditions compared to some other methods. |
The introduction of methoxy and cyclopropoxy groups onto a pyridine ring is typically accomplished via nucleophilic aromatic substitution (SNAr). In this reaction, a suitable leaving group on the pyridine ring, such as a halogen (e.g., Cl, F), is displaced by an alkoxide nucleophile. researchgate.netrsc.org The reaction is facilitated by the electron-deficient nature of the pyridine ring, especially when the leaving group is at the C2 or C4 position.
To synthesize the 2-methoxy group, 2-chloropyridine (B119429) or 2-fluoropyridine (B1216828) derivatives are treated with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or THF. researchgate.netrsc.org Similarly, the 3-cyclopropoxy group can be introduced by reacting a 3-halopyridine precursor with sodium cyclopropoxide. The latter is typically prepared in situ from cyclopropanol (B106826) and a strong base like sodium hydride (NaH).
An alternative route involves the synthesis of a hydroxypyridine intermediate, followed by O-alkylation. For example, a 3-hydroxypyridine (B118123) can be deprotonated with a base and then treated with a methoxy or cyclopropoxy source. The Mitsunobu reaction provides another pathway, for instance, by treating a hydroxypyridine with an alcohol (e.g., cyclopropanol) in the presence of triphenylphosphine (B44618) and an azodicarboxylate.
Convergent and Divergent Synthetic Pathways to 3-Cyclopropoxy-4-iodo-2-methoxypyridine
The assembly of a polysubstituted molecule like this compound can be approached through different strategic pathways, broadly categorized as convergent or divergent. These strategies can be executed using sequential or late-stage functionalization tactics.
A sequential, or linear, strategy involves the stepwise introduction of functional groups onto the pyridine starting material. This is a common and predictable approach to building molecular complexity. A plausible sequential synthesis of this compound could begin with a readily available substituted pyridine, such as 2-chloro-3-hydroxypyridine (B146414).
Introduction of the Methoxy Group: The synthesis could start with the SNAr reaction of 2-chloro-3-hydroxypyridine with sodium methoxide to yield 3-hydroxy-2-methoxypyridine.
Introduction of the Cyclopropoxy Group: The resulting hydroxyl group can then be alkylated to form the cyclopropoxy ether. This can be achieved by deprotonation with a base like sodium hydride, followed by reaction with a cyclopropyl (B3062369) halide, or via a Mitsunobu reaction with cyclopropanol. This yields 3-cyclopropoxy-2-methoxypyridine (B14796180).
Regioselective Iodination: The final step would be the introduction of the iodine atom at the C4 position. The 2-methoxy and 3-cyclopropoxy groups can act as directed metalation groups. Treatment with a strong base like LDA would selectively deprotonate the C4 position, followed by quenching with an iodine source (I₂) to furnish the final product, this compound.
This linear approach allows for the controlled installation of each substituent in a defined order, with purification of intermediates at each step to ensure the purity of the final compound.
Late-stage functionalization (LSF) is a powerful strategy that involves introducing key functional groups, particularly those that impart specific properties or serve as handles for further diversification, at the end of a synthetic sequence. nih.govacs.org This approach is highly valuable in medicinal chemistry for rapidly generating analogues of a complex molecule. researchgate.net
In the context of this compound, an LSF strategy might prioritize the construction of the 3-cyclopropoxy-2-methoxypyridine core, followed by the introduction of iodine.
Core Synthesis: As in the sequential approach, 3-cyclopropoxy-2-methoxypyridine is synthesized first.
Late-Stage C-H Iodination: Instead of a DoM approach, a direct C-H iodination reaction could be employed to install the iodine at the C4 position. researchgate.net This would avoid the use of cryogenic conditions and highly reactive organolithium reagents on a relatively complex intermediate. The success of this step would depend on the intrinsic reactivity and selectivity of the C-H bonds on the 3-cyclopropoxy-2-methoxypyridine substrate under specific iodination conditions.
This LSF approach offers flexibility and efficiency, particularly if variations at the 4-position are desired. For example, other halogens or functional groups could potentially be installed using different late-stage C-H functionalization methods. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions in the Synthesis of this compound and its Precursors
Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are particularly relevant for constructing the substituted pyridine ring of this compound.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Palladium catalysts are preeminent in cross-coupling chemistry, enabling the precise assembly of complex molecular frameworks under mild conditions. nih.gov The Suzuki-Miyaura and Sonogashira reactions are exemplary methods that could be applied to synthesize the target molecule or its key intermediates. libretexts.orgwikipedia.org
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org This reaction is highly valued for its tolerance of a wide range of functional groups and its use of generally stable and non-toxic boronic acids. illinois.edunih.gov For the synthesis of this compound, a plausible strategy would involve the coupling of a 4-iodinated pyridine precursor with a cyclopropylboronic acid derivative, or vice-versa, though the former is more common. The general catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination. libretexts.org
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org While not directly forming the cyclopropoxy group, this reaction is invaluable for introducing carbon-based substituents onto the pyridine ring, which could be further elaborated. organic-chemistry.org The reaction is typically carried out under mild, anaerobic conditions with an amine base. libretexts.orgorganic-chemistry.org
Below is a table summarizing typical conditions for these palladium-catalyzed reactions on pyridine systems.
| Reaction | Catalyst System | Typical Substrates | Base | Key Features |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | Aryl/vinyl halides, Aryl/vinyl boronic acids | K₂CO₃, Cs₂CO₃, Na₂CO₃ | High functional group tolerance; stable reagents. libretexts.orgbeilstein-journals.org |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Aryl/vinyl halides, Terminal alkynes | Et₃N, Piperidine | Mild reaction conditions; direct formation of C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org |
Copper-Mediated Transformations
Copper catalysis offers a cost-effective and efficient alternative to palladium for certain transformations. acs.org Copper-mediated reactions have been developed for the synthesis of polysubstituted pyridines through oxidative coupling and tandem cyclization pathways. acs.orgtandfonline.comnih.gov One notable approach involves the copper-catalyzed three-component tandem cyclization of ketoxime acetates, aldehydes, and activated methylene (B1212753) compounds, which delivers a variety of highly functionalized pyridines. tandfonline.comtandfonline.com Another strategy is the Chan-Lam coupling, which can be used to form N-alkenylnitrones that subsequently rearrange to form substituted pyridines. nih.gov These methods provide convergent routes to complex pyridine frameworks from simple, readily available starting materials in a single pot. tandfonline.com The use of heterogeneous copper catalysts is also gaining traction, as it allows for easy catalyst recovery and reuse, minimizing product contamination and waste. tandfonline.comtandfonline.com
Other Metal-Catalyzed Methodologies
Beyond palladium and copper, other transition metals have demonstrated utility in pyridine synthesis and functionalization. Research has shown that iron, rhodium, and iridium complexes can catalyze the C-H activation and subsequent functionalization of pyridine rings. nih.govacs.org For instance, iron complexes have been shown to cleave C-H bonds in pyridine at room temperature. nih.gov Yttrium catalysts have also been found to have high catalytic activity for the ortho-alkylation of pyridines. beilstein-journals.org These alternative methodologies, while less common than palladium or copper-based systems, provide complementary routes for accessing functionalized pyridines and highlight the ongoing innovation in the field of organometallic catalysis.
C-H Activation and Functionalization for Pyridine Synthesis
Direct C-H activation is a powerful and atom-economical strategy that avoids the need for pre-functionalized starting materials, such as organohalides or organometallics. beilstein-journals.org This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond. rsc.org For pyridine synthesis, the nitrogen atom within the ring can act as an internal directing group, guiding a metal catalyst to selectively activate a C-H bond at the ortho position (C2 or C6). nih.govresearchgate.net
In the context of this compound, a C-H functionalization strategy could be envisioned starting from 3-cyclopropoxy-2-methoxypyridine. A palladium-catalyzed, directed C-H iodination at the C4 position would be a highly efficient route to the final product. Palladium(II) catalysts are commonly used for these transformations, often proceeding through a cyclometalated intermediate. acs.orgmdpi.com The development of C-H activation on pyridine N-oxides is another important strategy, as the N-oxide group can activate the ring towards functionalization and can be easily removed later. researchgate.netacs.org
The table below illustrates different C-H functionalization reactions applicable to pyridine derivatives.
| Transformation | Catalyst | Directing Group | Reagent | Position |
| Alkenylation | Pd(OAc)₂ | Pyridine-N | Alkenes | C2/C6 |
| Arylation | Pd(OAc)₂ | Pyridine N-oxide | Arenes | C2/C6 researchgate.net |
| Iodination | Pd(OAc)₂ | Pyridine-N | NIS, I₂ | C2, C3, C4 researchgate.net |
| Alkylation | Yttrium complexes | Pyridine-N | Alkenes | C2/C6 beilstein-journals.org |
Multi-Component Reactions for Pyridine Ring Construction
Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that incorporates substantial portions of all reactants. bohrium.comresearchgate.net This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity. bohrium.comacsgcipr.org Several named MCRs are well-established for the construction of the pyridine nucleus.
The Hantzsch pyridine synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org While this traditionally yields dihydropyridines that require subsequent oxidation, modern variations can lead directly to the aromatic pyridine product. wikipedia.org Other important MCRs for pyridine synthesis include the Bohlmann-Rahtz and Guareschi-Thorpe reactions. acsgcipr.org
Theoretically, a multi-component strategy could be devised to construct the this compound skeleton in a single step from simpler, acyclic precursors. This would represent a highly efficient synthetic route, aligning with the principles of green chemistry by reducing the number of steps and waste generated. bohrium.comnih.gov For example, a four-component reaction of aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium acetate has been described for the eco-friendly construction of multi-aryl-substituted pyridines. acs.org
| Named Reaction | Component 1 | Component 2 | Component 3 | Component 4 |
| Hantzsch Synthesis | Aldehyde | β-Ketoester (2 eq.) | Ammonia/Ammonium Acetate | - |
| Guareschi-Thorpe Reaction | Cyanoacetamide | β-Ketoester | Ammonia | - |
| Kröhnke Pyridine Synthesis | α,β-Unsaturated Ketone | Pyridinium (B92312) Salt | Ammonium Acetate | - |
| Four-Component Annulation | Aromatic Aldehyde | Methyl Ketone | Diaryl Ethanone | Ammonium Acetate |
Comprehensive Analysis of Chemical Reactivity and Transformations of 3 Cyclopropoxy 4 Iodo 2 Methoxypyridine
Reactivity at the Iodine Moiety
The carbon-iodine bond on the pyridine (B92270) ring is the most prominent site for chemical transformations, offering a versatile handle for further molecular elaboration. The reactivity at this position is influenced by the electronic nature of the pyridine ring and the inherent properties of the iodine atom as a good leaving group.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. In the context of pyridine derivatives, nucleophilic attack is regioselectively favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negatively charged intermediate, known as a Meisenheimer complex. stackexchange.comlibretexts.org For 3-cyclopropoxy-4-iodo-2-methoxypyridine, the iodine atom is situated at the activated 4-position, making it susceptible to displacement by nucleophiles.
The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.orgnih.gov A nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a tetrahedral intermediate where the aromaticity of the pyridine ring is temporarily broken. libretexts.org The negative charge in this intermediate is delocalized, with a significant resonance contributor placing the charge on the electronegative nitrogen atom, which provides substantial stabilization. stackexchange.com In the subsequent step, the leaving group, in this case, the iodide ion, is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org While the two-step mechanism is widely accepted, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, particularly on heterocyclic systems. nih.govnih.gov
The rate of this reaction is influenced by the strength of the nucleophile and the stability of the intermediate. A variety of nucleophiles, including amines, alkoxides, and thiolates, can potentially displace the iodo group, allowing for the introduction of diverse functional groups at the 4-position of the pyridine core.
Transition Metal-Catalyzed Coupling Reactions (e.g., further derivatization)
The iodine atom serves as an excellent coupling partner in a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The high reactivity of the C-I bond allows these couplings to proceed under relatively mild conditions. illinois.edu
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. illinois.eduacs.org It is widely used for the synthesis of biaryl compounds. nih.gov The reaction generally proceeds with high functional group tolerance and under mild conditions. acs.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation is a powerful tool for C-C bond formation and has been extensively applied in synthesis. nih.gov
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orglibretexts.org It typically employs a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org The resulting arylalkynes are valuable synthetic intermediates.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a crucial method for forming carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org It offers a broad substrate scope and functional group tolerance. nih.govlibretexts.org
Below is a table summarizing potential transition metal-catalyzed coupling reactions for the derivatization of this compound.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C | Biaryl or Aryl-alkene |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | C-C | Arylalkyne |
| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Ligand, Base (e.g., NaOtBu) | C-N | Arylamine |
Electrophilic and Oxidative Transformations Involving the Iodine Atom
Reactivity at the Cyclopropoxy Moiety
The cyclopropoxy group, consisting of a three-membered ring attached to the pyridine core via an ether linkage, presents another site for potential chemical reactions. The high ring strain of the cyclopropane (B1198618) ring and the nature of the ether bond are the key factors governing its reactivity. beilstein-journals.org
Cyclopropane Ring-Opening Reactions
The significant ring strain inherent in the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions. beilstein-journals.orgnih.gov These reactions can be initiated by electrophiles, nucleophiles, or radicals, leading to the formation of a more stable, acyclic product. nih.govresearchgate.net
For instance, treatment with strong acids could protonate the ether oxygen, followed by nucleophilic attack on one of the cyclopropane carbons, leading to ring cleavage. Radical-initiated ring-opening is another possibility, where a radical species adds to the cyclopropane ring, inducing homolytic cleavage of a C-C bond. nih.gov The specific conditions and reagents required would determine the regioselectivity and stereoselectivity of the ring-opening process. rsc.org While these reactions are well-documented for various cyclopropane derivatives, their specific application to this compound would require experimental investigation. nih.gov
Cleavage and Derivatization of the Ether Linkage
The ether linkage of the cyclopropoxy group can be cleaved under harsh conditions, typically involving strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would lead to the formation of a hydroxyl group at the 3-position of the pyridine ring and a corresponding cyclopropyl (B3062369) halide or subsequent ring-opened products. The specific outcome would depend on the reaction conditions and the stability of the intermediates formed. Derivatization of the resulting hydroxyl group could then be pursued to introduce other functionalities.
Reactivity at the Methoxy (B1213986) Moiety
The methoxy group at the C2 position of the pyridine ring is a key functional group that can undergo specific chemical transformations. Its reactivity is influenced by the electronic properties of the pyridine ring and the nature of the reagents employed.
Demethylation and Alkoxy Exchange Reactions
Demethylation, the removal of the methyl group from the methoxy ether, is a common transformation for methoxypyridines. This reaction is typically achieved using strong acids, nucleophilic reagents, or Lewis acids. For methoxypyridines, nucleophilic demethylation is often preferred to avoid harsh acidic conditions that could affect other functional groups. Reagents like L-selectride have proven effective for the chemoselective demethylation of methoxypyridines, even in the presence of other sensitive groups like anisoles. thieme-connect.comthieme-connect.comelsevierpure.com The reaction proceeds via a nucleophilic attack on the methyl group. The reactivity in such reactions can be influenced by the position of the methoxy group on the pyridine ring. thieme-connect.com
Alkoxy exchange reactions, where the methoxy group is replaced by another alkoxy group, are also feasible. These transformations can be catalyzed by acids or bases and typically proceed through a nucleophilic substitution mechanism. The specific conditions required would depend on the stability of the pyridine ring and the other substituents.
Table 1: Potential Reagents for Demethylation of 2-Methoxypyridines
| Reagent Class | Specific Example(s) | General Conditions | Reference |
|---|---|---|---|
| Nucleophilic Reagents | L-selectride | THF, reflux | thieme-connect.comthieme-connect.com |
| Lewis Acids | Boron tribromide (BBr₃) | Dichloromethane, low temperature | thieme-connect.com |
Reactivity of the Pyridine Nucleus
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property, modified by the substituents, dictates its reactivity towards electrophiles and nucleophiles.
Electrophilic and Nucleophilic Additions
Electrophilic Additions: Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution compared to benzene. wikipedia.orgpearson.com Electrophilic attack, if it occurs on the ring, generally prefers the 3- and 5-positions. However, in many cases, electrophiles attack the basic nitrogen atom first. gcwgandhinagar.com In this compound, the C3 and C4 positions are already substituted. The remaining C5 and C6 positions are available for electrophilic attack. The 2-methoxy and 3-cyclopropoxy groups are electron-donating and would activate the ring, while the 4-iodo group is deactivating. The directing effects of these groups would need to be considered to predict the outcome of such reactions.
Nucleophilic Additions: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. wikipedia.orgquimicaorganica.org In this compound, the presence of a good leaving group (iodine) at the C4 position makes it a prime site for nucleophilic aromatic substitution (SNAr) reactions. quimicaorganica.org A wide range of nucleophiles can displace the iodide under suitable conditions.
Hard nucleophiles, such as organometallic reagents or hydrides, can add to the C=N bond, typically at the C2 position, to form dihydropyridine (B1217469) intermediates. quimicaorganica.org The presence of the methoxy group at C2 might sterically hinder this approach, potentially directing attack to the C6 position.
Table 2: Comparison of Electrophilic vs. Nucleophilic Attack on the Pyridine Ring
| Reaction Type | Preferred Positions | Driving Force | Reactivity of this compound |
|---|---|---|---|
| Electrophilic Addition/Substitution | C3, C5 | Overcoming ring deactivation | Generally disfavored; attack at nitrogen is more likely. wikipedia.orggcwgandhinagar.com |
Transformations Involving the Nitrogen Heteroatom
The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system, making it basic and nucleophilic, similar to a tertiary amine. wikipedia.orggcwgandhinagar.com This allows for a variety of reactions at the nitrogen atom.
Protonation: The nitrogen can be readily protonated by acids to form a pyridinium (B92312) salt.
Alkylation and Acylation: Reaction with alkyl halides or acyl halides leads to the formation of N-alkyl or N-acyl pyridinium salts. wikipedia.org These salts are even more electron-deficient than the parent pyridine, which can enhance the ring's reactivity towards nucleophiles.
N-Oxidation: Pyridine can be oxidized at the nitrogen atom using peracids to form a pyridine N-oxide. wikipedia.org This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions.
The basicity of the nitrogen in this compound is modulated by its substituents. While the 3-cyclopropoxy group is electron-donating, studies have shown that a 2-methoxy group can decrease the basicity of the pyridine nitrogen due to a combination of inductive electron-withdrawing effects and steric hindrance of the lone pair. nih.gov
Regioselective C-H Functionalization on the Pyridine Ring
Direct C-H functionalization has become a powerful tool in organic synthesis. rsc.org For pyridines, functionalization at the C2 position is often favored due to electronic factors and the directing ability of the nitrogen atom. nih.gov However, achieving regioselectivity at other positions, known as distal C-H functionalization, is more challenging but has seen significant recent advances. nih.govnih.gov
In this compound, the only available positions for C-H functionalization are C5 and C6. Predicting the regioselectivity of such reactions is complex:
Directing Group Effects: The 2-methoxy group could potentially direct metalation or other C-H activation processes.
Steric Hindrance: The bulky cyclopropoxy group at C3 and the iodo group at C4 create significant steric hindrance around the C5 position, which might favor functionalization at the less hindered C6 position.
Electronic Effects: The combined electronic influence of all four substituents would determine the acidity and reactivity of the C5-H and C6-H bonds.
Recent methodologies, such as those involving the temporary dearomatization of the pyridine ring, have enabled meta-C-H functionalization, which could potentially be adapted for the selective functionalization of the C5 position. nih.govresearchgate.netacs.org
Mechanistic Elucidation of Reactions Involving 3 Cyclopropoxy 4 Iodo 2 Methoxypyridine
Investigation of Reaction Intermediates and Transition States
Reactions involving 3-Cyclopropoxy-4-iodo-2-methoxypyridine, particularly palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, proceed through a well-established catalytic cycle. The investigation of the intermediates and transition states in these cycles is crucial for optimizing reaction conditions.
The generally accepted catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or amine coordination and deprotonation (for Buchwald-Hartwig amination), and reductive elimination.
Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the aryl iodide, this compound, to a low-valent palladium(0) complex. This step involves the cleavage of the C-I bond and the formation of a square planar palladium(II) intermediate. The transition state for this step involves the coordination of the iodine atom to the palladium center, followed by the insertion of the palladium into the carbon-iodine bond. The electron-donating nature of the methoxy (B1213986) and cyclopropoxy groups on the pyridine (B92270) ring can influence the electron density at the carbon atom of the C-I bond, thereby affecting the rate of oxidative addition.
Transmetalation/Amine Coordination: Following oxidative addition, the next step varies depending on the specific reaction. In a Suzuki-Miyaura coupling, a transmetalation step occurs where an organoboron reagent transfers its organic group to the palladium(II) center, typically facilitated by a base. In Sonogashira coupling, a copper co-catalyst is often used to facilitate the transfer of the alkynyl group. For the Buchwald-Hartwig amination, an amine coordinates to the palladium(II) complex, followed by deprotonation to form a palladium-amido complex. The intermediates in these steps are typically square planar palladium(II) complexes.
Kinetic Studies and Rate Determining Steps
Kinetic studies are essential for determining the rate law of a reaction, which in turn provides insights into the rate-determining step (RDS). For palladium-catalyzed cross-coupling reactions of this compound, the RDS can vary depending on the specific reaction conditions, including the nature of the catalyst, ligands, base, and coupling partner.
In many palladium-catalyzed cross-coupling reactions, either the oxidative addition or the reductive elimination is the rate-determining step. researchgate.net If oxidative addition is the RDS, the reaction rate will be dependent on the concentration of the aryl halide and the palladium catalyst. If reductive elimination is the RDS, the rate may be more sensitive to the nature of the ligands on the palladium center.
For aryl iodides like this compound, oxidative addition is generally a facile process due to the relatively weak carbon-iodine bond. illinois.edu Therefore, it is plausible that for many cross-coupling reactions involving this substrate, the rate-determining step could be transmetalation or reductive elimination. However, without specific experimental data for this compound, this remains a general observation based on related systems.
Isotopic Labeling Experiments
Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways. In the context of reactions involving this compound, isotopic labeling could be employed to confirm the sequence of bond-forming and bond-breaking events.
For example, using a deuterated amine in a Buchwald-Hartwig amination reaction could help to elucidate the details of the deprotonation and reductive elimination steps. Similarly, using a coupling partner labeled with carbon-13 in a Suzuki or Sonogashira reaction would allow for the tracking of the carbon atom from the coupling partner to the final product, confirming the transmetalation and reductive elimination steps. While a powerful tool, specific isotopic labeling studies on this compound have not been reported in the reviewed literature.
Computational Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. DFT calculations can be used to model the structures and energies of reactants, intermediates, transition states, and products, providing a detailed energy profile of the reaction pathway.
For reactions involving this compound, DFT studies could provide valuable insights into:
The energetics of the oxidative addition step, including the activation barrier. researchgate.net
The relative stabilities of different intermediates in the catalytic cycle.
The transition state structures for key steps like transmetalation and reductive elimination.
The influence of the cyclopropoxy and methoxy substituents on the electronic structure and reactivity of the pyridine ring.
The role of different phosphine (B1218219) ligands in modulating the activity and selectivity of the palladium catalyst. researchgate.net
While specific computational studies on this compound are not available, studies on similar substituted aryl halides provide a framework for understanding its likely reactivity. For instance, DFT studies on the oxidative addition of 4-substituted iodobenzenes to Pd(0)-phosphine complexes have shown that electron-withdrawing groups can facilitate the reaction. researchgate.netmtak.huscispace.com The electronic effects of the substituents on the pyridine ring of this compound would similarly be expected to influence the reaction energetics.
Role of Catalysts and Ligands in Reaction Selectivity and Efficiency
The choice of catalyst and ligands is paramount in controlling the selectivity and efficiency of cross-coupling reactions involving this compound. The palladium catalyst, in conjunction with appropriate ligands, forms the active catalytic species that drives the reaction.
Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a multiple role in the catalytic cycle:
Stabilize the Palladium Center: Ligands stabilize the palladium nanoparticles and soluble species, preventing their aggregation and deactivation.
Modulate Electronic Properties: Electron-rich ligands can enhance the rate of oxidative addition by increasing the electron density on the palladium(0) center. Conversely, the electronic properties of the ligand can also influence the rate of reductive elimination.
Control Steric Environment: Bulky ligands can promote reductive elimination by creating steric crowding around the palladium center, favoring the formation of the product. They can also influence the selectivity of the reaction by controlling which substrates can access the catalytic center.
The table below illustrates some common ligands used in palladium-catalyzed cross-coupling reactions and their general characteristics.
| Ligand Type | Example Ligands | Key Characteristics |
| Monodentate Phosphines | Triphenylphosphine (B44618) (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃) | PPh₃ is a versatile and common ligand. P(t-Bu)₃ is a bulky, electron-rich ligand that is effective for coupling of less reactive aryl chlorides. |
| Bidentate Phosphines | Xantphos, BINAP | These ligands chelate to the palladium center, providing greater stability and influencing the geometry of the catalytic complex. |
| Buchwald-type Ligands | SPhos, XPhos, RuPhos | These are bulky, electron-rich biaryl phosphine ligands that are highly effective for a wide range of cross-coupling reactions, including those involving sterically hindered substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | NHCs are strong sigma-donors and form very stable complexes with palladium, often leading to highly active and long-lived catalysts. |
The selection of the optimal ligand is often empirical and depends on the specific substrates and desired outcome of the reaction. For a substrate like this compound, a bulky and electron-rich ligand would likely be effective in promoting the cross-coupling reaction.
Advanced Theoretical and Computational Investigations of 3 Cyclopropoxy 4 Iodo 2 Methoxypyridine
Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbitals)
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules. youtube.comwikipedia.org It primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net
For 3-Cyclopropoxy-4-iodo-2-methoxypyridine, the electronic landscape is shaped by the interplay of its substituents. The methoxy (B1213986) and cyclopropoxy groups are electron-donating, which would be expected to raise the energy of the HOMO, making the molecule a better electron donor. Conversely, the electronegative iodine atom can withdraw electron density.
Computational methods like Density Functional Theory (DFT) are employed to calculate the energies and visualize the spatial distribution of these orbitals. researchgate.netacs.org For this molecule, the HOMO is anticipated to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atoms of the methoxy and cyclopropoxy groups. The LUMO is expected to have significant contributions from the pyridine ring's π* system and may also involve the σ* orbital of the C-I bond, which is typical for iodo-substituted aromatics and is crucial for understanding its participation in halogen bonding and certain coupling reactions. rsc.org
Table 1: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Value/Characteristic | Implication |
|---|---|---|
| HOMO Energy | Moderately High | Good electron-donating capability |
| LUMO Energy | Moderately Low | Susceptible to nucleophilic attack |
| HOMO-LUMO Gap (ΔE) | Relatively Small | Indicates high chemical reactivity |
| HOMO Distribution | Pyridine ring, O-atoms | Sites for electrophilic attack |
| LUMO Distribution | Pyridine π* system, C-I σ* orbital | Sites for nucleophilic attack, halogen bonding |
These predictions are based on established principles of substituent effects on pyridine rings and are typically quantified using DFT calculations.
Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry provides powerful tools for predicting spectroscopic data, which are invaluable for structural elucidation. Methods such as DFT and ab initio calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies with a high degree of accuracy. rsc.orgmdpi.com
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is achieved by calculating the magnetic shielding tensors of the nuclei. researchgate.netliverpool.ac.uk For this compound, the chemical shifts are influenced by the electronic environment created by the substituents. The electron-donating methoxy and cyclopropoxy groups are expected to increase electron density on the ring, causing an upfield shift (lower ppm) for nearby protons and carbons, while the iodine atom's anisotropy and electronegativity will have a more complex deshielding effect, particularly on the adjacent C4 position.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyridine-H5 | ~7.8 | - |
| Pyridine-H6 | ~8.0 | - |
| Methoxy (-OCH₃) | ~3.9 | ~55 |
| Cyclopropoxy (-OCH) | ~3.7 | ~60 |
| Cyclopropoxy (-CH₂) | ~0.7-0.9 | ~5 |
| Pyridine-C2 | - | ~160 |
| Pyridine-C3 | - | ~120 |
| Pyridine-C4 | - | ~90 |
| Pyridine-C5 | - | ~135 |
Note: These are illustrative values. Actual prediction requires specific calculations using methods like the GIAO (Gauge-Including Atomic Orbital) method at a suitable level of theory.
IR Frequencies: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's normal modes. These calculations can help assign experimental peaks to specific bond stretches, bends, and torsions. Key predicted frequencies for this molecule would include C-H stretches of the pyridine ring and alkyl groups, C-O stretches for the ether linkages, C-N stretching vibrations within the ring, and a low-frequency C-I stretching mode.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. For this compound, conformational flexibility arises primarily from the rotation around the C2-O (methoxy) and C3-O (cyclopropoxy) bonds.
Conformational Analysis: This involves mapping the potential energy surface as a function of the torsional angles of the substituent groups. Quantum chemical calculations can identify the lowest energy (most stable) conformers and the energy barriers between them. rsc.orgrsc.org It is expected that the orientation of the methoxy and cyclopropoxy groups (either syn or anti relative to the ring nitrogen and each other) will be governed by a balance of steric hindrance and stabilizing electronic interactions, such as hyperconjugation. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of a molecule over time, providing insights into its dynamic behavior and conformational landscape in different environments (e.g., in solution). nih.govresearchgate.net An MD simulation would reveal the preferred orientations of the substituents, the flexibility of the pyridine ring system, and how solvent molecules might interact with it. This is particularly useful for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.
Quantum Chemical Studies on Hydrogen Bonding and Intermolecular Interactions
The substituents on the pyridine ring dictate the nature of its intermolecular interactions, which are crucial for crystal packing and molecular recognition.
Hydrogen Bonding: The pyridine nitrogen atom is a well-known hydrogen bond acceptor. Computational studies can quantify the strength and geometry of potential hydrogen bonds between this nitrogen and various hydrogen bond donors. uchile.cl The basicity of the nitrogen, and thus the strength of the hydrogen bond it forms, is modulated by the electronic effects of the other ring substituents.
Halogen Bonding: A key feature of this molecule is the iodine atom at the C4 position. Iodine, being a large and polarizable halogen, can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (a Lewis base), such as an oxygen or nitrogen atom on a neighboring molecule. mdpi.comrsc.orgnih.gov Quantum chemical methods can be used to analyze the molecular electrostatic potential (MEP) map, which would show a region of positive potential (a "σ-hole") on the outer surface of the iodine atom, indicating its propensity to form halogen bonds. rsc.org
Table 3: Summary of Potential Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Predicted Strength |
|---|---|---|---|
| Hydrogen Bond | H-X (e.g., H₂O) | Pyridine Nitrogen (N) | Moderate |
| Halogen Bond | C4-Iodine | Lewis Base (e.g., O, N) | Moderate to Strong |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Weak |
Prediction of Acidity and Basicity (pKa values) of Substituted Pyridines
The basicity of the pyridine nitrogen is one of its most important chemical properties. The pKₐ of the conjugate acid (pyridinium ion) is a quantitative measure of this basicity. Computational methods can predict pKₐ values with remarkable accuracy by calculating the free energy change of the protonation reaction in a solvent. acs.orgnih.gov
This is typically done using a thermodynamic cycle that involves calculating the gas-phase protonation energy and the solvation energies of the neutral and protonated species. nih.govmdpi.com Implicit solvation models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) are commonly used to account for solvent effects. acs.orgmdpi.com
For this compound, the electron-donating methoxy and cyclopropoxy groups are expected to increase the electron density at the ring nitrogen, thereby increasing its basicity and raising the pKₐ value compared to unsubstituted pyridine (experimental pKₐ ≈ 5.2). The iodine atom has a modest electron-withdrawing inductive effect, which would slightly counteract this increase. The net effect is a predicted pKₐ value higher than that of pyridine.
Table 4: Predicted Acidity/Basicity Compared to Pyridine
| Compound | Substituent Effects | Predicted pKₐ of Conjugate Acid | Basicity Relative to Pyridine |
|---|---|---|---|
| Pyridine | Reference | ~5.2 (Experimental) | Reference |
| This compound | +R/-I (Methoxy, Cyclopropoxy) -I (Iodo) | > 5.2 | More Basic |
Accurate pKₐ prediction relies on high-level quantum chemical calculations and appropriate solvation models. acs.orgnih.gov
Role of 3 Cyclopropoxy 4 Iodo 2 Methoxypyridine As a Versatile Synthetic Building Block
Precursor for Densely Functionalized Pyridine (B92270) Derivatives
The presence of the iodine atom at the 4-position of the pyridine ring makes 3-cyclopropoxy-4-iodo-2-methoxypyridine an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the construction of complex molecular frameworks. The ability to introduce a wide range of substituents at this position allows for the generation of a library of densely functionalized pyridine derivatives.
Table 1: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Product Type | Potential Catalyst System |
| Suzuki Coupling | Aryl/heteroaryl boronic acids or esters | Biaryl or heteroaryl-pyridine derivatives | Pd(PPh₃)₄, PdCl₂(dppf) |
| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted pyridines | PdCl₂(PPh₃)₂, CuI |
| Heck Coupling | Alkenes | Alkenyl-substituted pyridines | Pd(OAc)₂, P(o-tol)₃ |
| Buchwald-Hartwig Amination | Amines, amides, carbamates | Amino-substituted pyridines | Pd₂(dba)₃, Xantphos |
| Stille Coupling | Organostannanes | Various substituted pyridines | Pd(PPh₃)₄ |
| Negishi Coupling | Organozinc reagents | Alkyl-, aryl-, or vinyl-substituted pyridines | Pd(PPh₃)₄, Ni(acac)₂ |
For instance, a Suzuki coupling reaction with an arylboronic acid would yield a 4-aryl-3-cyclopropoxy-2-methoxypyridine derivative. This strategy is widely used in the synthesis of compounds with applications in medicinal chemistry and materials science. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl moiety, a versatile functional group that can undergo further transformations such as cycloadditions or serve as a precursor for other functional groups. The Buchwald-Hartwig amination would allow for the introduction of a variety of nitrogen-based substituents, which are prevalent in many biologically active molecules. rsc.org
Building Block for Complex Heterocyclic Systems
Functionalized pyridines are not only valuable as standalone scaffolds but also as key intermediates for the construction of more complex, fused heterocyclic systems. urv.cat The strategic positioning of reactive sites on the this compound core can be exploited to build polycyclic structures with diverse biological and physical properties.
The iodo group at the 4-position, after a cross-coupling reaction to introduce a suitable functional group, can participate in intramolecular cyclization reactions. For example, a Sonogashira coupling followed by an intramolecular cyclization could lead to the formation of furo[3,2-c]pyridine (B1313802) or thieno[3,2-c]pyridine (B143518) derivatives, which are known to possess a range of biological activities. researchgate.net
Furthermore, the methoxy (B1213986) group at the 2-position can be demethylated to the corresponding pyridone, which can then undergo a variety of annulation reactions to form fused bicyclic or tricyclic systems. For instance, condensation reactions with bifunctional reagents can lead to the formation of pyridopyrimidines or other related heterocyclic frameworks. nih.gov The combination of the iodo and methoxy groups provides a platform for sequential functionalization and cyclization strategies, enabling the synthesis of complex heterocyclic libraries from a single, versatile building block.
Scaffold for the Synthesis of Compounds with Potential Biological Activity
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active natural products. lifechemicals.comnih.gov The diverse substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.
The ability to introduce a wide array of substituents at the 4-position via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) in a systematic manner. For example, the synthesis of a library of 4-aryl or 4-heteroaryl derivatives could be used to probe the binding pocket of a specific biological target. The cyclopropoxy group can enhance metabolic stability and membrane permeability, properties that are often desirable in drug candidates.
Table 2: Examples of Biologically Active Pyridine-Containing Scaffolds
| Scaffold | Example Compound Class | Therapeutic Area |
| Pyridopyrimidine | PIM-1 Kinase Inhibitors | Oncology |
| Imidazo[1,2-a]pyridine | p110α Inhibitors | Oncology |
| Thieno[2,3-b]pyridine | Hepatic Gluconeogenesis Inhibitors | Diabetes |
| Fused Pyridines | Antifungal Agents | Infectious Diseases |
The synthesis of pyrido[2,3-d]pyrimidines, for instance, has been shown to yield potent PIM-1 kinase inhibitors for cancer therapy. nih.gov Similarly, imidazo[1,2-a]pyridines have been investigated as inhibitors of p110α, another important target in oncology. rsc.org By utilizing this compound as a starting material, medicinal chemists can access novel chemical space and potentially develop new therapeutic agents for a variety of diseases.
Applications in Material Science Precursors
The unique electronic and structural features of functionalized pyridines also make them promising candidates for applications in material science. nih.gov The electron-deficient nature of the pyridine ring, combined with the ability to introduce various substituents, allows for the tuning of photophysical and electronic properties.
The 4-iodo-2-methoxypyridine (B1316693) core can be elaborated through cross-coupling reactions to introduce extended π-conjugated systems, which are essential for applications in organic electronics. For example, the introduction of thiophene (B33073) or fluorene (B118485) units via Suzuki or Stille coupling could lead to the formation of novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The cyclopropoxy group could influence the solid-state packing of these materials, which in turn affects their charge transport properties. Bis-terpyridine derivatives, for example, have been investigated for their potential in high-performance OLEDs. rsc.org The versatility of this compound as a synthetic intermediate could therefore pave the way for the development of new functional materials with tailored properties.
Q & A
Q. What are the optimized synthetic routes for 3-Cyclopropoxy-4-iodo-2-methoxypyridine, and how can reaction conditions be controlled to improve yield and purity?
Methodological Answer: Synthesis typically involves sequential functionalization of the pyridine core. A validated approach includes:
- Step 1: Iodination at the 4-position using iodine monochloride (ICl) in acetic acid at 60–80°C, ensuring regioselectivity via steric and electronic directing effects of pre-existing substituents .
- Step 2: Cyclopropoxy group introduction via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaOH in DCM) at controlled temperatures (0–5°C) to minimize side reactions .
- Step 3: Methoxy group retention or installation via protecting-group strategies (e.g., silyl ethers) to prevent demethylation during iodination .
Validation: Use HPLC (>99% purity) and 1H NMR to confirm structural integrity and quantify yield .
Q. How can researchers characterize the electronic effects of substituents (cyclopropoxy, iodo, methoxy) on the pyridine ring using spectroscopic methods?
Methodological Answer:
- FT-IR: Identify vibrational modes of the cyclopropoxy group (C-O stretch at ~1100 cm⁻¹) and methoxy group (symmetric/asymmetric stretches at 2800–3000 cm⁻¹) to confirm substitution patterns .
- 1H/13C NMR: Analyze deshielding effects on neighboring protons (e.g., downfield shifts for H-5 due to electron-withdrawing iodo group) and compare with computational predictions (DFT) .
- X-ray Crystallography: Resolve steric strain in the cyclopropoxy group and assess bond angles (e.g., C-O-C ~60°), as demonstrated in structurally analogous pyridine derivatives .
Advanced Research Questions
Q. How does the cyclopropoxy group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) involving the 4-iodo substituent?
Methodological Answer:
- Electronic Effects: The cyclopropoxy group’s electron-donating nature increases electron density at the 4-position, potentially slowing oxidative addition of Pd(0) to the C-I bond. Use bulky ligands (e.g., SPhos) to enhance reactivity .
- Steric Hindrance: Cyclopropoxy’s rigid structure may block access to the 4-position. Optimize solvent polarity (e.g., DMF/H2O) and temperature (80–100°C) to improve coupling efficiency .
- Case Study: In analogous 4-iodo-2-methoxypyridines, Pd(OAc)₂ with K3PO4 in toluene achieved 75–85% yield for aryl boronic acid couplings .
Q. What strategies resolve contradictions in reported reactivity of the iodo substituent under reductive vs. oxidative conditions?
Methodological Answer:
- Reductive Conditions (e.g., H2/Pd-C): Iodo groups may undergo hydrodeiodination. Mitigate by using low H2 pressure (1–2 atm) and short reaction times (<2 hrs) .
- Oxidative Conditions (e.g., mCPBA): Iodo groups are stable, but methoxy groups may oxidize to carbonyls. Protect the methoxy group as a silyl ether (e.g., TBSCl) prior to oxidation .
- Data Reconciliation: Compare kinetic studies (e.g., Hammett plots) to quantify substituent effects on reaction pathways .
Q. How should researchers address low yields in cyclopropoxy group installation due to competing elimination reactions?
Methodological Answer:
- Base Selection: Use mild bases (e.g., K2CO3 instead of NaOH) to minimize β-elimination.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) stabilize transition states for SNAr over E2 pathways .
- Monitoring: Track reaction progress via TLC (Rf shift from 0.3 to 0.6 in hexane/EtOAc 7:3) to terminate before side reactions dominate .
Q. What analytical techniques differentiate between positional isomers (e.g., 3- vs. 4-cyclopropoxy) in synthetic mixtures?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
